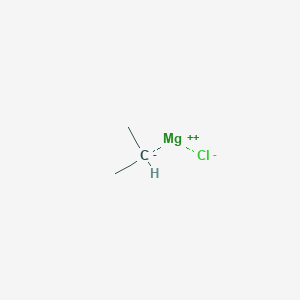

Magnesium, chloro(1-methylethyl)-

Descripción

Historical Context of Grignard Reagents

The journey of organomagnesium chemistry began at the turn of the 20th century with the groundbreaking work of French chemist François Auguste Victor Grignard. wikipedia.orgwikipedia.org In 1900, while working at the University of Lyon, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. acs.orgthermofisher.com This discovery was a pivotal moment in organic chemistry, as these reagents, which came to be known as Grignard reagents, provided a novel and efficient method for forming carbon-carbon bonds. wikipedia.orgthermofisher.com

Grignard's initial research stemmed from his doctoral studies under Philippe Barbier, where he was tasked with investigating a variation of the Saytzeff reaction that used magnesium instead of zinc. wikipedia.orgbritannica.com Building upon this, Grignard developed a systematic method for preparing organomagnesium halides, with the general formula RMgX, where R is an organic group and X is a halogen. britannica.comnumberanalytics.com His doctoral thesis, published in 1901, detailed the extensive applications of these reagents in synthesizing a wide array of organic compounds, including alcohols, carboxylic acids, and hydrocarbons. britannica.comnobelprize.org

The profound impact of Grignard's discovery was swiftly recognized by the scientific community. In 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his development of the Grignard reaction, an honor he shared with Paul Sabatier. wikipedia.orgbritannica.comnobelprize.org By the time of his death in 1935, the applications of Grignard reagents had been documented in over 6,000 publications, a testament to their immense utility. britannica.comnobelprize.org

Significance of Organomagnesium Compounds in Modern Organic Synthesis

The importance of organomagnesium compounds, particularly Grignard reagents, in modern organic synthesis cannot be overstated. numberanalytics.comorgosolver.com They are among the most widely used organometallic reagents, offering a robust and versatile method for creating new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. acs.orggeeksforgeeks.org The high polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling it to react with a vast array of electrophiles. thermofisher.compw.live

Key Applications in Organic Synthesis:

| Reaction Type | Reactant | Product |

| Carbonyl Addition | Aldehydes, Ketones | Primary, Secondary, and Tertiary Alcohols pw.livemt.com |

| Esters, Acid Chlorides | Tertiary Alcohols mt.commasterorganicchemistry.com | |

| Carbon Dioxide | Carboxylic Acids geeksforgeeks.orgrflow.ai | |

| Nucleophilic Substitution | Organic Halides (with catalyst) | Alkanes geeksforgeeks.org |

| Ring-opening | Epoxides | Alcohols libretexts.org |

| Synthesis of Heterocycles | Benzoxazinones, Quinazolinones | Substituted Heterocycles rflow.ai |

| Transmetalation | Lithium Halides, Copper(I) Salts | Organolithium Compounds, Organocopper Compounds rflow.ai |

The versatility of Grignard reagents extends to their use in the synthesis of natural products and pharmaceuticals. thermofisher.comjst.go.jp For instance, they have been instrumental in the total synthesis of complex molecules like (±)-lepadiformine and various trapoxins. thermofisher.com Furthermore, recent advancements have led to the development of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), which exhibit enhanced reactivity and functional group tolerance, further expanding their synthetic utility. acs.orgrsc.orgnih.gov These modified reagents can participate in halogen-magnesium exchange reactions under mild conditions, allowing for the preparation of highly functionalized Grignard reagents that were previously inaccessible. rsc.org

The development of organomagnesium chemistry continues to evolve, with ongoing research focused on areas such as catalytic asymmetric additions, cross-coupling reactions, and the use of continuous flow technologies for safer and more efficient synthesis. rflow.aiacs.orgnih.govnumberanalytics.com These ongoing efforts underscore the enduring legacy of Victor Grignard's discovery and the continued importance of organomagnesium compounds as indispensable tools in the arsenal (B13267) of the modern organic chemist.

Structure

2D Structure

Propiedades

IUPAC Name |

magnesium;propane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHWZFSGMZEOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061444 | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 1 Molar solution in tetrahydrofuran: Liquid; [Alfa Aesar MSDS] | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-55-9 | |

| Record name | Chloroisopropylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROISOPROPYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8G5FEJ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Isopropylmagnesium Chloride

Conventional Preparation Routes

The traditional synthesis of isopropylmagnesium chloride involves the direct reaction of an organic halide with magnesium metal in an appropriate solvent. numberanalytics.com This method, while foundational, is influenced by several factors that can affect the yield and reactivity of the resulting Grignard reagent.

Reaction of Isopropyl Chloride with Magnesium Metal

The most common method for preparing isopropylmagnesium chloride is through the reaction of isopropyl chloride with magnesium turnings. wikipedia.orgprepchem.com This reaction is typically carried out under anhydrous conditions in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), often at reflux temperatures. wikipedia.orgprepchem.com The magnesium metal, in a process known as oxidative insertion, inserts into the carbon-chlorine bond of isopropyl chloride to form the organomagnesium compound. youtube.com The reaction is initiated by the transfer of an electron from the magnesium to the organic halide. utexas.edu

A typical laboratory-scale preparation involves the dropwise addition of a solution of isopropyl chloride in dry ether to a stirred slurry of magnesium metal in the same solvent under an inert atmosphere, such as nitrogen, to prevent quenching of the Grignard reagent by atmospheric moisture. prepchem.comwikipedia.org

Solvent Effects in Synthesis

The choice of solvent is critical in the synthesis of Grignard reagents. Ethers are the most commonly used solvents due to their ability to solvate and stabilize the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity. numberanalytics.comutexas.edu The oxygen atoms of the ether molecules coordinate to the magnesium, forming a complex that helps to keep the reagent in solution and enhances its nucleophilicity. utexas.edu

Commonly used ether solvents include:

Diethyl ether: A traditional solvent for Grignard reactions, but its low boiling point (34.6 °C) can be a limitation. numberanalytics.com

Tetrahydrofuran (THF): Often preferred due to its higher boiling point (66 °C) and better solvating properties, which can lead to more stable and reactive Grignard solutions. numberanalytics.com

Dibutyl ether: Used for reactions requiring higher temperatures due to its high boiling point (142 °C). numberanalytics.com

The solvent must be aprotic, meaning it does not have acidic protons that could react with and deactivate the basic Grignard reagent. quora.com Solvents like water and alcohols are therefore unsuitable for Grignard preparations. youtube.comquora.com

"Turbo Grignard" Reagent: Isopropylmagnesium Chloride-Lithium Chloride Complex

To enhance the reactivity and functional group tolerance of Grignard reagents, a significant advancement has been the development of the "Turbo Grignard" reagent, which is a complex of isopropylmagnesium chloride and lithium chloride (i-PrMgCl·LiCl). wikipedia.orgchem-station.com

Synthesis of the Complex

The isopropylmagnesium chloride-lithium chloride complex is prepared by simply adding lithium chloride to the reaction mixture during the synthesis of isopropylmagnesium chloride from isopropyl chloride and magnesium in THF. vander-lingen.nl The presence of LiCl facilitates the preparation of the Grignard reagent at lower temperatures. chem-station.com This complex is commercially available as a solution in THF. kanto.co.jporgsyn.org

Role of Lithium Chloride in Complex Formation and Reactivity Enhancement

The addition of lithium chloride has a profound effect on the properties and reactivity of the Grignard reagent. Research has shown that LiCl plays a multifaceted role:

Breaking Up Aggregates: Grignard reagents in solution often exist as polymeric aggregates. Lithium chloride helps to break down these aggregates, leading to the formation of more reactive monomeric species. organic-chemistry.orgresearchgate.net

Increasing Solubility: The presence of LiCl improves the solubility of the Grignard reagent in the ether solvent. vander-lingen.nl

Shifting the Schlenk Equilibrium: The Schlenk equilibrium describes the distribution of organomagnesium species in solution. LiCl shifts this equilibrium, favoring the formation of more nucleophilic dialkylmagnesium species. acs.orgnih.gov This results in a higher concentration of the more reactive species in the solution.

Formation of Ate Complexes: LiCl promotes the formation of anionic "ate" complexes, such as [R₃Mg]⁻Li⁺, which are more electron-rich and therefore more nucleophilic than the neutral Grignard reagent. vander-lingen.nlresearchgate.net

Accelerating Halogen-Magnesium Exchange: The i-PrMgCl·LiCl complex is particularly effective in halogen-magnesium exchange reactions, allowing for the preparation of a wide range of functionalized aryl and heteroaryl Grignard reagents from their corresponding bromides at milder temperatures. organic-chemistry.org For instance, the Br-Mg exchange reaction with electron-rich p-methoxybromobenzene saw a significant increase in conversion from 18% to 84% with the addition of an equivalent of LiCl.

These factors combine to create a "turbo-charged" Grignard reagent with enhanced reactivity, allowing for transformations that are difficult or impossible with conventional Grignard reagents, especially in the presence of sensitive functional groups like esters and nitriles. wikipedia.orgacs.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to new approaches for the preparation of Grignard reagents that aim to reduce the use of hazardous organic solvents.

One such innovative method involves ball-milling . cosmosmagazine.com In this technique, the solid components (magnesium and an organohalide) are placed in a metal chamber with a stainless-steel ball and a significantly reduced amount of organic solvent, approximately one-tenth of what is used in traditional methods. cosmosmagazine.com The mechanical energy from the milling process facilitates the reaction. This low-solvent method has been shown to produce a high yield (94%) of the Grignard reagent and is less sensitive to air and moisture, simplifying the reaction conditions. cosmosmagazine.com Furthermore, this technique allows for the use of organohalides that are poorly soluble in conventional solvents, opening up possibilities for synthesizing new types of Grignard reagents. sciencedaily.com

Another approach focuses on continuous processing . Researchers have developed continuous stirred-tank reactor (CSTR) systems for the continuous formation of Grignard reagents. gordon.edu This method offers improved safety by operating with smaller reaction volumes and allows for better control over the exothermic reaction. gordon.eduresearchgate.net The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, further enhances the sustainability of this process. gordon.edu

Flow Chemistry for In-Situ Generation

Flow chemistry has emerged as a powerful technique for the synthesis of reactive intermediates like Grignard reagents, offering significant advantages in safety, reproducibility, and scalability. researchgate.net The in-situ generation of Isopropylmagnesium chloride in a continuous flow system mitigates the risks associated with the highly exothermic nature of its formation and its sensitivity to air and moisture. vapourtec.com

Research has demonstrated the use of packed-bed column reactors for the continuous production of Grignard reagents. In a typical setup, a column is packed with commercially available magnesium turnings. vapourtec.com The magnesium is activated within the reactor, and a solution of the corresponding organohalide, such as isopropyl chloride in an ether-type solvent like tetrahydrofuran (THF), is passed through the heated column. vapourtec.combeilstein-archives.org The excellent heat transfer capabilities of flow reactors allow for precise temperature control, preventing runaway reactions that can occur in large-scale batch processes. vapourtec.comnih.gov

This methodology has been successfully applied to generate not only standard Isopropylmagnesium chloride but also its more reactive complex with lithium chloride, known as "Turbo Grignard" (i-PrMgCl·LiCl). beilstein-archives.orgacs.org The addition of LiCl accelerates the halogen-magnesium exchange and enhances the solubility and reactivity of the Grignard reagent. beilstein-archives.orgwikipedia.org Studies have reported the ability to produce high concentrations of i-PrMgCl, with one experiment achieving 2.23 M by using an initial 2.5 M solution of 2-chloropropane (B107684) in THF at 80°C. beilstein-archives.org To prevent the solvent from boiling at elevated temperatures, a back-pressure regulator is often employed. beilstein-archives.org

A key advantage of in-situ flow generation is the ability to couple the synthesis directly with a subsequent reaction. The freshly prepared Grignard reagent can be immediately mixed with a stream containing an electrophile in a second reactor, enabling multi-step syntheses without isolating the sensitive intermediate. vapourtec.com This approach has been utilized in a flow version of the Bodroux reaction for direct amide bond formation, which proves to be a safe, green, and functional-group-tolerant process with improved yields and selectivities compared to batch methods. researchgate.netrsc.orgrsc.org

| Reagent System | Substrate | Solvent | Temperature | Concentration | Findings |

| i-PrMgCl | 2-chloropropane | THF | 80 °C | 2.23 M | High concentration achieved using a packed bed of Mg; required back-pressure regulator. beilstein-archives.org |

| iPrMgCl·LiCl | 2-chloropropane | THF | 80 °C | 1.91 M | Stable concentration achieved over time in a scalable flow system. beilstein-archives.org |

| iPrMgCl·LiCl | Halomethanes | THF | -60 °C | Not specified | Used for in-situ generation of unstable carbenoids at non-cryogenic temperatures. acs.org |

| i-PrMgCl | Various organohalides | THF | Not specified | Stable | In-situ generation in a packed column, followed by immediate reaction with an electrophile. vapourtec.com |

| iPrMgCl·LiCl | Amines + Esters | THF | Room Temp. | 1.3 M | Used in a flow Bodroux reaction to produce amides with high yields and selectivity. rsc.orgrsc.org |

Mechanochemical Synthesis

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, offers a transformative approach to preparing Grignard reagents. This technique drastically reduces or eliminates the need for bulk solvents, aligning with key principles of green chemistry. nih.govthieme-connect.com

The mechanochemical synthesis of Isopropylmagnesium chloride and other Grignard reagents can be performed by milling magnesium metal with an organic halide. thieme-connect.comacs.org The process is often conducted under liquid-assisted grinding (LAG) conditions, where only a stoichiometric or small amount of an ethereal solvent like THF or cyclopentyl methyl ether (CPME) is added. nih.govthieme-connect.com Remarkably, recent studies have demonstrated that the entire process, from the generation of the Grignard reagent to its subsequent reaction with an electrophile, can be successfully carried out in the open air, challenging the long-held requirement for strictly inert and anhydrous conditions. thieme-connect.comnih.gov

In a typical procedure, magnesium turnings are first milled to create a fine, activated powder. nih.gov The organic halide is then added, and milling is continued to form the Grignard reagent, which often appears as a paste. nih.govacs.org This paste can then be reacted in the same vessel with an aldehyde or ketone to produce the corresponding alcohol in good to excellent yields. thieme-connect.com This method has proven particularly effective for reacting solid aryl halides with low solubility, which are often problematic in traditional solution-based protocols. thieme-connect.comnih.gov

| Synthesis Method | Reactants | Conditions | Key Feature | Outcome |

| Ball Milling | Aryl bromides, Mg, 2-MeTHF (2.0 equiv) | Liquid-Assisted Grinding (LAG) | Reduced solvent use | Carboxylic acids formed in up to 82% yield after reaction with CO2. nih.gov |

| Ball Milling | Organic halides, Mg, THF or CPME (3.0-6.0 equiv) | 30 Hz, in air | Synthesis performed in air without inert gas purging | Grignard reagents formed and used in nucleophilic additions with good to excellent yields. thieme-connect.com |

| Ball Milling | Solid aryl halides, Mg | High temperature (70 °C) | Overcomes low solubility of solid reactants | Successful formation of Grignard reagents from poorly soluble aryl halides. nih.gov |

Green Chemistry Principles in Isopropylmagnesium Chloride Synthesis

The evolution of synthetic methods for Isopropylmagnesium chloride reflects a growing commitment to the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgyoutube.com Both flow chemistry and mechanochemistry embody these principles in several significant ways.

Flow Chemistry:

Safer Conditions: Continuous flow reactors enhance heat transfer, minimizing the risk of thermal runaways associated with exothermic Grignard formation. vapourtec.com The enclosed nature of the system also reduces operator exposure to hazardous reagents.

Waste Reduction: The improved yields and selectivity often observed in flow reactions, such as the Bodroux amide synthesis, lead to less waste generation. rsc.orgrsc.org

Mechanochemistry:

Pollution Prevention: By operating with minimal or no solvent, mechanochemical synthesis dramatically reduces the generation of solvent waste, a primary contributor to pollution in the chemical industry. nih.govthieme-connect.com

Safer Solvents and Auxiliaries: This method avoids the hazards associated with handling, purifying, and disposing of large quantities of flammable and often toxic ethereal solvents. thieme-connect.comrjpn.org

Atom Economy: One-pot, multi-step mechanochemical procedures where the Grignard reagent is generated and used in situ improve process efficiency and reduce waste from intermediate purification steps. nih.gov

Furthermore, the choice of solvent, even in the small quantities used in modern methods, is a key consideration. The use of 2-methyltetrahydrofuran (2-MeTHF), which can be derived from biomass, is seen as a greener alternative to the fossil-fuel-derived THF. nih.govrjpn.org Additionally, patented processes describe carrying out Grignard synthesis in closed environments that allow for the recovery and direct reuse of the solvent without extensive repurification, further reducing cost and environmental impact. google.com

| Green Chemistry Principle | Application in Flow Chemistry | Application in Mechanochemistry |

| 1. Prevention | Higher selectivity and yields lead to less waste. rsc.org | One-pot procedures reduce waste from purification steps. nih.gov |

| 3. Less Hazardous Synthesis | Enclosed systems and better temperature control enhance safety. vapourtec.com | Can be performed in air, avoiding pyrophoric reagents sometimes used for activation. thieme-connect.com |

| 5. Safer Solvents & Auxiliaries | Reduces overall solvent volume compared to large-scale batch. | Drastically reduces or eliminates the need for bulk solvents. thieme-connect.com |

| 6. Design for Energy Efficiency | Reactions are often faster and require less energy for heating/cooling. rjpn.org | Reactions occur at ambient or slightly elevated temperatures, driven by mechanical energy. nih.gov |

Reaction Mechanisms and Reactivity Profile of Isopropylmagnesium Chloride

Fundamental Grignard Reaction Mechanisms

The reactivity of isopropylmagnesium chloride is governed by several underlying mechanistic principles common to Grignard reagents. These include nucleophilic addition, radical pathways, and complex solution equilibria.

The primary mode of reaction for isopropylmagnesium chloride is nucleophilic addition. The significant polarity of the carbon-magnesium bond renders the isopropyl group a potent nucleophile, capable of attacking a wide range of electrophilic centers. strath.ac.uk This is particularly evident in its reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding secondary and tertiary alcohols, respectively. guidechem.comrsc.org The reagent readily adds across the carbon-oxygen double bond, a cornerstone reaction in synthetic organic chemistry. strath.ac.uk Beyond simple carbonyls, it can also react with other electrophiles like esters, acyl halides, and nitriles, demonstrating its broad utility in molecular construction. wikipedia.orgguidechem.com

In solution, isopropylmagnesium chloride does not exist as a simple monomeric species. Instead, it is part of a dynamic and complex chemical equilibrium known as the Schlenk equilibrium. wikipedia.orgfiveable.methieme-connect.de This equilibrium involves the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into one molecule of the corresponding dialkylmagnesium compound (R₂Mg) and one molecule of magnesium halide (MgX₂). wikipedia.orgthieme-connect.deacs.org

Schlenk Equilibrium: 2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and the nature of the organic and halide substituents. wikipedia.orgresearchgate.net In monoether solvents like diethyl ether, the equilibrium generally favors the alkylmagnesium halide. wikipedia.orgresearchgate.net However, in tetrahydrofuran (B95107) (THF), the equilibrium can be shifted more towards the formation of the dialkylmagnesium species. researchgate.net Furthermore, Grignard reagents tend to form dimers and higher oligomeric aggregates in solution, especially at high concentrations, which can reduce their reactivity. wikipedia.orgguidechem.com

| Species in Solution | Formula | Role in Reactivity |

| Monomeric Grignard | (CH₃)₂HCMgCl | Generally considered the most reactive species in nucleophilic additions. fiveable.me |

| Diisopropylmagnesium | ((CH₃)₂HC)₂Mg | A key component of the Schlenk equilibrium, contributing to the overall reactivity. thieme-connect.de |

| Magnesium Chloride | MgCl₂ | The other product of the Schlenk disproportionation. thieme-connect.de |

| Dimeric/Oligomeric Aggregates | [((CH₃)₂HCMgCl)₂]n | Less reactive species that are prevalent at higher concentrations. wikipedia.org |

Enhanced Reactivity of Isopropylmagnesium Chloride-Lithium Chloride Complex

A significant advancement in Grignard chemistry was the discovery that the addition of lithium chloride (LiCl) to isopropylmagnesium chloride dramatically enhances its reactivity and synthetic utility. vander-lingen.nlharvard.edu This combination, often referred to as a "Turbo Grignard" reagent, facilitates reactions that are sluggish or inefficient with the conventional reagent. wikipedia.orgvander-lingen.nl

The remarkable effect of lithium chloride is attributed to its ability to alter the solution structure of the Grignard reagent. guidechem.comvander-lingen.nl Several key mechanisms are proposed for this enhancement:

Breaking of Aggregates: LiCl effectively breaks down the dimeric and oligomeric aggregates of the Grignard reagent. guidechem.comvander-lingen.nl This disruption increases the concentration of more reactive monomeric magnesium species in the solution. wikipedia.org

Shifting the Schlenk Equilibrium: Ab initio molecular dynamics simulations have shown that LiCl has a strong affinity for MgCl₂. acs.orgnih.gov This interaction sequesters MgCl₂ from the solution, driving the Schlenk equilibrium to the right and increasing the concentration of the more nucleophilic dialkylmagnesium (R₂Mg) species. acs.orgnih.gov

Formation of Mixed Aggregates: LiCl forms soluble mixed aggregates with the Grignard reagent, such as [i-PrMgCl·LiCl]₂. wikipedia.org These bimetallic species are more soluble and possess higher reactivity compared to the standard Grignard reagent. vander-lingen.nlresearchgate.net The formation of these highly active magnesate complexes is a key factor in the enhanced reactivity. wikipedia.org

The increased reactivity of the i-PrMgCl·LiCl complex translates into significant practical advantages in synthesis, particularly in terms of regioselectivity and functional group tolerance. harvard.edu

The "Turbo Grignard" reagent enables halogen-magnesium exchange reactions to proceed rapidly and cleanly, even with substrates that are typically unreactive or lead to side reactions with conventional Grignard reagents. wikipedia.orgharvard.edu This method is now a preferred choice for preparing highly functionalized organomagnesium compounds. harvard.edu The enhanced reactivity allows these exchange reactions to occur at low temperatures (e.g., below 0°C), which is crucial for the tolerance of sensitive functional groups like esters, nitriles, and imines. harvard.edu

Furthermore, the i-PrMgCl·LiCl reagent has demonstrated improved regioselectivity in various reactions, including the functionalization of substituted aromatic and heterocyclic compounds. harvard.edusigmaaldrich.com For instance, it can selectively perform a magnesium/iodine exchange on a molecule containing both iodo and boronic ester functionalities, whereas the standard Grignard reagent might react at the more electrophilic boronic ester. strath.ac.uk This enhanced selectivity and tolerance for a wider range of functional groups significantly broadens the scope of Grignard chemistry in the synthesis of complex molecules. wikipedia.orgharvard.edu

| Feature | Isopropylmagnesium Chloride (i-PrMgCl) | Isopropylmagnesium Chloride-Lithium Chloride (i-PrMgCl·LiCl) |

| Reactivity | Moderate | High ("Turbo Grignard") wikipedia.orgvander-lingen.nl |

| Solution State | Exists in Schlenk equilibrium, forms aggregates wikipedia.org | Aggregates are broken down, equilibrium shifted towards R₂Mg acs.orgguidechem.comvander-lingen.nl |

| Halogen-Mg Exchange | Slower, less efficient for some substrates wikipedia.org | Faster and more efficient, even for unactivated substrates harvard.edursc.org |

| Functional Group Tolerance | Limited; reacts with many functional groups wikipedia.org | High; tolerates esters, nitriles, some halides at low temperatures wikipedia.orgharvard.edu |

| Regioselectivity | Standard | Enhanced; allows for selective reactions on polyfunctional molecules strath.ac.ukharvard.edu |

Transmetalation Reactions

Transmetalation, a fundamental process in organometallic chemistry, involves the transfer of an organic group from one metal to another. Isopropylmagnesium chloride (i-PrMgCl) is a versatile reagent for these reactions, enabling the formation of a wide array of organometallic compounds with varied reactivity and selectivity. This process typically involves the reaction of i-PrMgCl with a salt of another metal (M'Xn), leading to the formation of a new organometallic species (R-M') and magnesium halide salts. rsc.orgquora.com The general scheme for this transformation can be represented as:

n i-PrMgCl + M'Xn → (i-Pr)n-M' + n MgClX

The utility of this approach lies in the ability to generate organometallic reagents that are either more reactive or more selective than the parent Grignard reagent. Furthermore, the use of i-PrMgCl in conjunction with lithium chloride (LiCl), often referred to as a "Turbo Grignard" reagent, can significantly accelerate the rate and efficiency of these transmetalation reactions. rsc.org This enhanced reactivity is attributed to the formation of higher-order magnesiate species in solution, which are more nucleophilic. rsc.org

Transmetalation to Zinc

The transmetalation of isopropylmagnesium chloride with zinc salts, typically zinc chloride (ZnCl₂), is a widely employed method for the preparation of organozinc reagents. wikipedia.orgacs.org These reactions are generally fast and proceed to completion, driven by the formation of the more covalent carbon-zinc bond. wikipedia.org The resulting diisopropylzinc (B128070) or isopropylzinc chloride can then be used in a variety of subsequent transformations, most notably in palladium-catalyzed Negishi cross-coupling reactions. acs.orgchemrxiv.orgwikipedia.org The addition of LiCl has been shown to be beneficial, promoting the formation of soluble and highly reactive organozinc species. wikipedia.org Investigations into the reaction of Grignard reagents with ZnCl₂ have revealed the formation of novel magnesium-zinc (B8626133) hybrid species. acs.org

| Reactants | Product | Conditions | Application | Reference |

| i-PrMgCl, ZnCl₂ | i-PrZnCl / (i-Pr)₂Zn | THF | Negishi Coupling | acs.orgwikipedia.org |

| i-PrMgCl·LiCl, Ar-Br, ZnCl₂ | Ar-ZnCl·LiCl | THF | Functionalized Organozinc Reagents | wikipedia.org |

| RMgX, ZnCl₂ | [{(thf)₂(μ-Cl)₃ZnR}₂] | THF | Isolated Magnesium-Zinc Hybrids | acs.org |

This table summarizes the formation of organozinc reagents via transmetalation of isopropylmagnesium chloride and their applications.

Transmetalation to Copper

The reaction of isopropylmagnesium chloride with copper(I) salts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), leads to the formation of organocuprates. researchgate.netlibretexts.org These reagents, often referred to as Gilman reagents, are typically of the stoichiometry (i-Pr)₂CuMgX. Organocuprates are softer nucleophiles compared to Grignard reagents and exhibit unique reactivity, particularly in conjugate addition reactions to α,β-unsaturated carbonyl compounds. libretexts.orgresearchgate.net The formation of organocuprates from Grignard reagents is a transmetalation process where the isopropyl group is transferred from magnesium to copper. researchgate.net This modification of the Grignard reagent is a crucial strategy to achieve 1,4-addition and to suppress the 1,2-addition that is often dominant with the parent Grignard reagent.

Transmetalation to Other Metals

Isopropylmagnesium chloride also participates in transmetalation reactions with a variety of other metal salts, leading to the formation of useful organometallic intermediates for catalysis.

Palladium: In palladium-catalyzed cross-coupling reactions such as the Kumada, Negishi, and Suzuki reactions, a key step is the transmetalation of the organometallic nucleophile to the palladium center. chemrxiv.orguwindsor.ca While isopropylmagnesium chloride can be used directly in some Kumada-type couplings, it is often first transmetalated to a more suitable metal like zinc for Negishi couplings. acs.org The efficiency of these cross-coupling reactions is highly dependent on the nature of the ligands on the palladium catalyst and the reaction conditions. nih.govalfa-chemistry.com

Iron: Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-catalyzed methods. nih.govfiveable.me The initial step in these reactions often involves the transmetalation of the Grignard reagent, such as isopropylmagnesium chloride, to the iron catalyst to form a reactive organoiron species. byjus.com These iron-catalyzed reactions can be used for a variety of coupling processes, including the formation of C(sp²)–C(sp³) bonds. fiveable.me

Titanium and Zirconium: Transmetalation from Grignard reagents to titanium and zirconium complexes is also a known process, leading to the formation of organotitanium and organozirconium reagents. masterorganicchemistry.comorganic-chemistry.org These reagents have applications in various organic transformations, including methylenation reactions and other carbon-carbon bond-forming processes. For instance, a reactive titanium methylidene species can be formed via a transmetalation event between a zinc methylene (B1212753) species and a Ti(III) chloride, showcasing a sequential transmetalation pathway. masterorganicchemistry.com

Competing Side Reactions and Mitigation Strategies

In addition to the desired nucleophilic addition and transmetalation reactions, isopropylmagnesium chloride can participate in several competing side reactions. The prevalence of these side reactions is influenced by factors such as the steric bulk of both the Grignard reagent and the substrate, the reaction temperature, and the solvent. Understanding and controlling these side reactions is crucial for achieving high yields and selectivity in organic synthesis.

Enolization

Enolization is a significant side reaction that competes with the nucleophilic addition of Grignard reagents to carbonyl compounds, particularly ketones. nih.govyoutube.com In this process, the Grignard reagent acts as a base, abstracting an α-proton from the carbonyl compound to form a magnesium enolate. rsc.org Subsequent workup regenerates the starting ketone, thus reducing the yield of the desired alcohol product.

The extent of enolization is highly dependent on the steric hindrance of both the Grignard reagent and the ketone. uwindsor.canih.gov Isopropylmagnesium chloride, being a sterically demanding secondary Grignard reagent, has a pronounced tendency to act as a base, especially when reacting with hindered ketones. nih.govnih.gov The mechanism of enolization is thought to proceed through a six-membered cyclic transition state involving the coordination of the magnesium atom to the carbonyl oxygen. nih.gov

Factors Favoring Enolization:

Sterically hindered ketones: Ketones with bulky substituents around the carbonyl group are more prone to enolization as the nucleophilic attack at the carbonyl carbon is sterically hindered. uwindsor.canih.gov

Bulky Grignard reagents: Secondary and tertiary Grignard reagents, like isopropylmagnesium chloride, are more basic and sterically hindered, favoring enolization over addition. nih.govnih.gov

Presence of acidic α-hydrogens: The acidity of the α-protons in the carbonyl compound also plays a role.

Mitigation Strategies:

Use of Cerium(III) Chloride: The addition of anhydrous cerium(III) chloride (CeCl₃) can effectively suppress enolization and promote nucleophilic addition. chemrxiv.org The in situ transmetalation of the Grignard reagent to a less basic and more nucleophilic organocerium species is believed to be responsible for this effect.

Transmetalation to Copper: Converting isopropylmagnesium chloride to a diisopropylcuprate by reacting it with a copper(I) salt can significantly reduce its basicity and favor 1,2-addition over enolization. chemrxiv.org

Low Reaction Temperatures: Carrying out the reaction at low temperatures can often favor the addition reaction over enolization, as the activation energy for addition is typically lower.

| Substrate | Grignard Reagent | Conditions | Major Product(s) | Reference |

| Diisopropyl ketone | Isopropylmagnesium bromide | Diethyl ether | Reduction and Enolization products | nih.govyoutube.com |

| Alkyl mesityl ketones | Alkylmagnesium bromides | Diethyl ether | Enolization (alkane evolution) | nih.govalfa-chemistry.com |

| Sterically hindered enone | Methylmagnesium bromide | Standard | 1,2-addition | acs.org |

| Sterically hindered enone | Methylmagnesium bromide / CuI | Optimized for conjugate addition | 1,4-addition | acs.org |

This table illustrates the competition between addition and enolization based on the structure of the reactants and reaction conditions.

Reduction

Another common side reaction of isopropylmagnesium chloride, particularly with sterically hindered ketones, is the reduction of the carbonyl group to a secondary alcohol. acs.orgnih.gov This reaction, often referred to as a Grignard reduction, occurs via a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon. The mechanism is analogous to the Meerwein-Ponndorf-Verley (MPV) reduction and proceeds through a cyclic six-membered transition state. alfa-chemistry.comfiveable.me For this reaction to occur, the Grignard reagent must possess a hydrogen atom on a β-carbon. Isopropylmagnesium chloride, with its two β-hydrogens, is a prime candidate for this type of reactivity.

The competition between nucleophilic addition and reduction is largely governed by steric factors. acs.orgwikipedia.org When the carbonyl carbon is sterically inaccessible for the bulky isopropyl group to attack, the hydride transfer from the less hindered β-position becomes a more favorable pathway.

Factors Favoring Reduction:

Sterically hindered ketones: Similar to enolization, bulky ketones that hinder the approach of the nucleophilic carbon of the Grignard reagent are more susceptible to reduction. acs.orgwikipedia.org

Bulky Grignard reagents with β-hydrogens: Isopropylmagnesium chloride and other secondary and tertiary Grignard reagents with β-hydrogens are prone to acting as reducing agents. acs.org

Mitigation Strategies:

Use of Additives: As with enolization, the use of Lewis acids like CeCl₃ can promote 1,2-addition and suppress the reduction pathway. nih.gov

Choice of Grignard Reagent: When possible, using a Grignard reagent without β-hydrogens (e.g., methylmagnesium chloride or phenylmagnesium chloride) can eliminate the possibility of this side reaction.

Lower Reaction Temperatures: Conducting the reaction at lower temperatures can sometimes favor the addition reaction. nih.gov

| Ketone | Grignard Reagent | Product of Addition | Product of Reduction | Reference |

| Diisopropyl ketone | Isopropylmagnesium bromide | Triisopropylcarbinol (minor) | Diisopropylcarbinol (major) | libretexts.org |

| 2,2,6-Trimethylcyclohexanone | a | 1,2,2,6-Tetramethylcyclohexanol | 2,2,6-Trimethylcyclohexanol | nih.gov |

| Aldehyde | R-MgX | Secondary alcohol | - | rsc.org |

| Ketone | R-MgX | Tertiary alcohol | Secondary alcohol | rsc.org |

This table provides examples of the competition between nucleophilic addition and reduction in Grignard reactions.

Wurtz Coupling and Other Carbon-Carbon Coupling Side Reactions

Wurtz-type coupling, or homocoupling, is a side reaction that can occur during the formation of Grignard reagents and in their subsequent reactions. rsc.orgalfa-chemistry.com This reaction involves the coupling of two organic moieties from the Grignard reagent or between the Grignard reagent and the starting alkyl halide, leading to the formation of a new carbon-carbon bond. The general equation for the Wurtz coupling of a Grignard reagent is:

2 R-MgX → R-R + MgX₂ + Mg

or

R-MgX + R-X → R-R + MgX₂

The mechanism of Wurtz coupling is complex and can involve both radical and/or nucleophilic pathways. byjus.com The formation of these coupling byproducts reduces the yield of the desired Grignard reagent and can complicate the purification of the final product. rsc.orgchemrxiv.org

Factors Influencing Wurtz Coupling:

Reaction Temperature: Higher temperatures during the formation of the Grignard reagent can promote Wurtz coupling. alfa-chemistry.com

Concentration of Alkyl Halide: High local concentrations of the alkyl halide can increase the rate of coupling. rsc.org

Reactivity of the Halide: The nature of the halogen (I > Br > Cl) can influence the rate of both Grignard formation and coupling side reactions.

Mitigation Strategies:

Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the magnesium turnings helps to maintain a low concentration of the halide and minimize coupling. rsc.org

Control of Reaction Temperature: Maintaining a moderate temperature during the Grignard reagent formation is crucial. alfa-chemistry.com

Use of Highly Reactive Magnesium: Using activated magnesium can promote the desired Grignard formation over the coupling reaction.

Catalyzed Cross-Coupling: In reactions where the Grignard reagent is used as a nucleophile, employing a suitable transition metal catalyst (e.g., iron, copper, palladium, or nickel) can significantly favor the desired cross-coupling reaction over homocoupling. acs.orgnih.gov

In addition to homocoupling, isopropylmagnesium chloride can participate in other undesired carbon-carbon coupling reactions, for instance, with unreacted alkyl halides present in the reaction mixture. Careful control of stoichiometry and reaction conditions is essential to minimize these side reactions.

| Reaction Type | Reactants | Side Product | Mitigation Strategy | Reference |

| Grignard Formation | i-PrCl, Mg | 2,3-Dimethylbutane | Slow addition, temperature control | rsc.orgalfa-chemistry.com |

| Homocoupling | ArMgBr | Ar-Ar | Iron or Copper catalyst, specific oxidant | acs.orgnih.gov |

| Cross-Coupling | R-MgX, R'-X | R-R, R'-R' | Transition metal catalyst (Ni, Pd) |

This table summarizes Wurtz coupling and other C-C coupling side reactions and strategies for their mitigation.

Applications in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Reactions

A primary application of isopropylmagnesium chloride is in the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. cymitquimica.comillinois.edu

Grignard reagents, including isopropylmagnesium chloride, react with various carbonyl compounds. These reactions are foundational for the synthesis of alcohols. libretexts.org The reaction with formaldehyde (B43269) produces primary alcohols, aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. libretexts.org Esters react with two equivalents of a Grignard reagent to form tertiary alcohols, where two identical alkyl groups are introduced from the Grignard reagent. libretexts.org

However, the reaction of Grignard reagents with carboxylic acids does not typically lead to addition products. Instead, an acid-base reaction occurs where the Grignard reagent deprotonates the carboxylic acid. libretexts.org

The addition of isopropylmagnesium chloride to certain ketones can sometimes lead to reduction of the carbonyl group as a side reaction. nih.gov For instance, the reaction with some fluorinated ketones has been observed to yield the 1,2-reduction product alongside a complex mixture of other products. nih.gov

The reactivity of isopropylmagnesium chloride can be enhanced by the addition of lithium chloride (LiCl), forming what is known as a "Turbo-Grignard" reagent (i-PrMgCl·LiCl). wikipedia.org This complex exhibits increased reactivity and can influence the reaction pathway. For example, the addition of the i-PrMgCl·LiCl complex to a ketone can result in the formation of a 1,2-reduction product and other intermediates suggestive of a radical mechanism. nih.gov

In some cases, isopropylmagnesium chloride can promote the regioselective unilateral addition of other Grignard reagents to β-diketones. rsc.org This allows for the synthesis of β-tertiary hydroxyl ketones from acyclic β-diketones and 3-substituted cyclic-2-enones from cyclic β-diketones. rsc.org

Table 1: Examples of Carbonyl Compounds Reacting with Isopropylmagnesium Chloride

| Carbonyl Compound | Product Type | Reference |

| Formaldehyde | Primary Alcohol | libretexts.org |

| Aldehydes (general) | Secondary Alcohol | libretexts.org |

| Ketones (general) | Tertiary Alcohol | libretexts.org |

| Esters | Tertiary Alcohol | libretexts.org |

| Acyclic β-Diketones | β-Tertiary Hydroxyl Ketones | rsc.org |

| Cyclic β-Diketones | 3-Substituted Cyclic-2-enones | rsc.org |

Isopropylmagnesium chloride is utilized in alkylation reactions to introduce an isopropyl group into a molecule. researchgate.net A notable application is in the synthesis of chlorodiisopropylphosphine (B1205602) from phosphorus trichloride. wikipedia.org In this reaction, the bulky nature of the isopropyl group is exploited to control the degree of substitution. wikipedia.org

Cross-coupling reactions are a powerful class of reactions that form a bond between two different fragments, typically with the aid of a transition metal catalyst, often palladium. youtube.com Isopropylmagnesium chloride and its derivatives are valuable reagents in this context. researchgate.net

The "Turbo-Grignard" reagent, i-PrMgCl·LiCl, is particularly effective in preparing aryl and heteroaryl Grignard reagents for subsequent cross-coupling reactions. thieme-connect.de These in situ generated Grignard reagents can then participate in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, to form biaryl compounds. thieme-connect.de This approach tolerates a wide variety of functional groups on both coupling partners. thieme-connect.de

Manganese-catalyzed cross-coupling reactions between aryl halides and Grignard reagents, including those derived from isopropylmagnesium chloride, have also been investigated. dtu.dk These reactions proceed rapidly, especially with aryl chlorides containing electron-withdrawing groups. dtu.dk

Nickel-catalyzed cross-electrophile coupling reactions have been developed to couple aryl chlorides with primary alkyl chlorides. nih.gov While challenging, this transformation highlights the ongoing efforts to expand the scope of cross-coupling reactions to include less reactive electrophiles. nih.gov

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange is a crucial method for preparing Grignard reagents that cannot be synthesized by the direct reaction of an organic halide with magnesium metal, especially when sensitive functional groups are present. sigmaaldrich.comacs.org Isopropylmagnesium chloride is a key reagent in facilitating these exchange reactions. acs.org

Isopropylmagnesium chloride is widely used to prepare functionalized Grignard reagents from organic halides through a halogen-magnesium exchange. researchgate.netsigmaaldrich.com This method is particularly advantageous for creating Grignard reagents from aryl and heteroaryl halides that contain sensitive functional groups like esters, nitriles, or amides, which would not be stable under the conditions of classical Grignard reagent formation. researchgate.netsigmaaldrich.com

The use of i-PrMgCl·LiCl significantly accelerates the rate of bromine- and iodine-magnesium exchange reactions. researchgate.net This allows the reactions to be performed under mild conditions, often at low temperatures, which helps to preserve the integrity of the functional groups. researchgate.netnih.gov For example, aryl iodides with various functional groups can be selectively converted into Grignard reagents at -40°C. nih.gov This technique has even been successfully applied in solid-phase synthesis. nih.gov

The exchange reaction is an equilibrium process, and its position is influenced by the relative stability of the Grignard reagents involved. acs.org The more stable the resulting Grignard reagent, the more the equilibrium will favor its formation. acs.org

Table 2: Functional Groups Tolerated in Halogen-Magnesium Exchange Reactions Using i-PrMgCl

| Functional Group | Reference |

| Ester | researchgate.netsigmaaldrich.com |

| Cyano | sigmaaldrich.com |

| Amide | nih.gov |

| Triazene | researchgate.net |

| Silylated Cyanohydrin | researchgate.net |

| Alcohol | researchgate.net |

| Acrylate | researchgate.net |

Isopropylmagnesium chloride and its LiCl complex can be used for the regioselective metalation of aromatic and heteroaromatic compounds. sigmaaldrich.comharvard.edu This allows for the introduction of a magnesium-based functional group at a specific position on the ring, which can then be reacted with an electrophile.

In molecules with multiple halogen atoms, the exchange reaction can be directed to a specific site. For instance, in di-iodinated aromatic compounds containing a directing group such as an amide or methoxy (B1213986) group, the iodo-magnesium exchange occurs selectively at the position ortho to the directing group. nih.gov This regioselectivity provides a powerful tool for the synthesis of highly substituted aromatic compounds. nih.gov

Furthermore, the presence of a chelating group ortho to a halogen can facilitate the exchange reaction, increase its rate, and allow for the reaction to be performed at lower temperatures. harvard.edu This has been demonstrated in the regioselective exchange of a bromine atom ortho to a chelating group in dibrominated compounds. harvard.edu

Synthesis of Complex Organic Molecules and Active Pharmaceutical Ingredients (APIs)

Natural Product Synthesis Intermediates

Isopropylmagnesium chloride is instrumental in preparing key intermediates for the total synthesis of natural products. Its ability to participate in halogen-magnesium exchange reactions allows for the generation of functionalized Grignard reagents from the corresponding halides without affecting other sensitive groups within the molecule.

A notable application is in the synthesis of the tetracyclic alkaloid (-)-acutumine. nih.gov In a key step, i-PrMgCl·LiCl is used as an exchange reagent to prepare a complex alkenyl Grignard reagent from an alkenyl iodide. This Grignard reagent then reacts smoothly with a Weinreb amide to yield an α,β-unsaturated ketone, a crucial precursor for the benzocyclopentane core of the natural product. nih.gov This transformation highlights the reagent's chemoselectivity, as it enables the formation of a carbon-carbon bond in the presence of other potentially reactive sites.

Another example is the synthesis of bicyclic ether structures, which are common motifs in various natural products. A straightforward procedure involves the reaction of isopropylmagnesium chloride with a substituted cyclohexenecarboxaldehyde to generate a secondary alcohol, which then undergoes intramolecular cyclization to form the oxabicyclo[2.2.2]octane framework. miracosta.edu

Table 1: Synthesis of a Natural Product Intermediate

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methyl-3-cyclohexenecarboxaldehyde | Isopropylmagnesium chloride | 3-Isopropyl-1-methyl-2-oxabicyclo[2.2.2]octane | Not specified | miracosta.edu |

Heterocycle Functionalization

The functionalization of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. Isopropylmagnesium chloride and its LiCl complex are exceptionally effective for the regioselective metalation of a wide array of heterocycles. wikipedia.orgrsc.org This is often achieved through a bromine- or iodine-magnesium exchange, which converts a halo-substituted heterocycle into its corresponding magnesiated derivative. wikipedia.orgresearchgate.net This organomagnesium intermediate can then be trapped with various electrophiles to install a desired functional group.

The use of i-PrMgCl·LiCl has been shown to be particularly advantageous, as it accelerates the halogen-magnesium exchange, allowing the reaction to proceed under milder conditions and with broader substrate scope, tolerating sensitive functional groups like esters and nitriles. wikipedia.orgyoutube.comnih.gov

Key applications include:

Pyridines: Bromopyridines can be converted to pyridylmagnesium chlorides, which can then be used in cross-coupling reactions or reacted with other electrophiles to produce substituted pyridines. orgsyn.orglibretexts.org

Quinolines: Regioselective magnesiation of dibromoquinolines has been achieved using i-PrMgCl·LiCl, allowing for subsequent functionalization at specific positions. wikipedia.org

Thiophenes and Furans: Bromo-substituted thiophenes and furans readily undergo Br-Mg exchange with i-PrMgCl. nih.gov

Imidazoles and Uracils: The protocol has been successfully extended to the functionalization of iodo-substituted imidazoles and uracils, which are important scaffolds in nucleoside chemistry. youtube.com

Table 2: Examples of Heterocycle Functionalization using i-PrMgCl

| Heterocyclic Substrate | Reagent | Key Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | i-PrMgCl | 2-Pyridylmagnesium chloride | Trapping with electrophiles | orgsyn.org |

| 2,5-Dibromothiophene | i-PrMgCl·LiCl | 5-Bromo-2-thienylmagnesium chloride | Acylation | orgsyn.org |

| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | 2-Bromo-3-quinolylmagnesium chloride | Functionalization | wikipedia.org |

| 4,5-Diiodoimidazole | i-PrMgCl·LiCl | 4-Iodo-5-imidazolylmagnesium chloride | Reaction with aldehydes |

Electrophilic Amination

The introduction of a nitrogen atom into an organic molecule is a fundamental transformation, particularly for the synthesis of APIs. Electrophilic amination involves the reaction of a carbon nucleophile, such as a Grignard reagent, with an electrophilic nitrogen source. Isopropylmagnesium chloride, especially as its LiCl complex, is used to generate highly functionalized arylmagnesium reagents from the corresponding aryl iodides via an I-Mg exchange. These organomagnesium compounds can then be reacted with electrophilic aminating agents like N-chloroamines to form polyfunctional tertiary amines. This method provides a direct route to complex amines that might be challenging to synthesize through other means. The reaction proceeds by adding i-PrMgCl·LiCl to a solution of the aryl iodide, followed by the addition of the N-chloroamine to the resulting arylmagnesium reagent.

Amide Bond Formation (Bodroux Reaction)

The formation of amide bonds is one of the most frequently performed reactions in medicinal chemistry. The Bodroux reaction, the direct conversion of an ester to an amide using a Grignard reagent and an amine, offers an attractive alternative to traditional multi-step methods. Research has demonstrated that isopropylmagnesium chloride can effectively mediate this transformation. libretexts.org

A particularly innovative approach involves a continuous flow system where solutions of the amine, isopropylmagnesium chloride, and the ester are mixed in a microreactor. This method offers several advantages, including improved safety, higher yields and selectivities, and simpler scale-up compared to batch processes. The reaction is tolerant of a wide variety of functional groups and can be applied to both aromatic and aliphatic esters and primary and secondary amines. libretexts.org The process involves the initial reaction of the amine with i-PrMgCl to form a magnesium amide, which then reacts with the ester to furnish the desired amide.

Table 3: Scope of the Bodroux Reaction Mediated by i-PrMgCl

| Ester Substrate | Amine Substrate | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic Esters | Primary & Secondary Amines | Continuous Flow, i-PrMgCl | N-Substituted Amides | libretexts.org |

| Aliphatic Esters | Primary & Secondary Anilines | Continuous Flow, i-PrMgCl | N-Aryl Amides | libretexts.org |

| Various Esters | Various Amines/Anilines | Batch, i-PrMgCl·LiCl | N-Substituted Amides |

Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in a multitude of drugs, including antibiotics and diuretics. A facile, one-pot synthesis of aromatic and heteroaromatic sulfonamides has been developed utilizing isopropylmagnesium chloride. orgsyn.org In this procedure, an aryl or heteroaryl bromide is converted into the corresponding Grignard reagent through a bromine-magnesium exchange with i-PrMgCl. This exchange is highly efficient and tolerates various functional groups, such as esters, when performed at low temperatures. orgsyn.org

The generated Grignard reagent is then sequentially treated in the same vessel with sulfur dioxide, an in-situ chlorinating agent like sulfuryl chloride, and finally, an amine to yield the target sulfonamide. orgsyn.org This one-pot method avoids the isolation of often unstable sulfonyl chloride intermediates and provides moderate to good yields of a diverse range of sulfonamides. researchgate.netorgsyn.org

Table 4: One-Pot Synthesis of Sulfonamides

| Starting Material | Grignard Formation | Reagent Sequence | Amine | Yield Range | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | i-PrMgCl | 1. SO₂ 2. SO₂Cl₂ | Various | Moderate to Good | orgsyn.org |

| Heteroaryl Bromides | i-PrMgCl | 1. SO₂ 2. SO₂Cl₂ | Various | Moderate to Good | orgsyn.org |

| Functionalized Aryl Iodides | i-PrMgCl | 1. SO₂ 2. SO₂Cl₂ | Various | Moderate to Good | orgsyn.org |

Synthesis of Pyridyl Monoselenides

Organoselenium compounds, including pyridyl monoselenides, are of growing interest in medicinal chemistry and materials science. Isopropylmagnesium chloride provides a key entry point for the synthesis of pyridyl selenium compounds. The methodology involves a bromine-magnesium exchange reaction between a bromopyridine derivative and i-PrMgCl in an anhydrous solvent like THF to generate a pyridylmagnesium chloride intermediate in situ. orgsyn.org

This highly reactive Grignard reagent is then quenched with elemental selenium. The initial product of this reaction is a pyridylselanyl magnesium chloride species. While this intermediate can be considered a precursor to pyridyl monoselenides, it is typically subjected to workup under aerial oxidation, which leads to the formation of the more stable symmetrical dipyridyl diselenide as the isolated product. orgsyn.org This method has been successfully applied to various bromopyridines, with the regioselectivity of the Br-Mg exchange being a predictable feature of the reaction. For instance, in 2,5-dibromopyridine, the exchange preferentially occurs at the C-5 position. orgsyn.org Although the direct isolation of the monoselenide is not the typical outcome, this route provides a foundational strategy for accessing selenium-functionalized pyridines via a Grignard intermediate generated by isopropylmagnesium chloride.

Stereoselective Synthesis and Chirality Control

Diastereoselective Reactions

The addition of Isopropylmagnesium chloride to chiral carbonyl compounds, particularly those with a stereocenter at the α- or β-position, can proceed with a high degree of diastereoselectivity. This selectivity is primarily governed by the steric and electronic environment of the carbonyl group, which dictates the facial bias of the nucleophilic attack. Two predominant models, the Felkin-Ahn model and the Cram-chelation model, are often used to predict the outcome of these reactions. tminehan.comlibretexts.orguvic.cawordpress.com

In the absence of a chelating group, the Felkin-Ahn model typically predicts the major diastereomer. tminehan.comwordpress.com The model posits that the largest substituent on the α-chiral carbon orients itself perpendicular to the carbonyl bond to minimize steric strain, and the nucleophile, in this case, the isopropyl group from the Grignard reagent, attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory. uvic.cawordpress.com

However, when the α-substituent on the chiral carbonyl is a Lewis basic group (e.g., an alkoxy or amino group), and a suitable Lewis acid is present, a chelated intermediate can form. libretexts.orguvic.ca The magnesium ion of the Isopropylmagnesium chloride can coordinate with both the carbonyl oxygen and the Lewis basic substituent, forming a rigid five- or six-membered ring. libretexts.orguvic.ca This chelation locks the conformation of the substrate, forcing the Grignard reagent to attack from the opposite face, leading to the "anti-Felkin" or chelation-controlled product. tminehan.comlibretexts.org The diastereoselectivity of these reactions can be exceptionally high. For instance, magnesium halide-catalyzed aldol (B89426) reactions using chiral N-acyloxazolidinones have been shown to produce anti-aldol adducts with diastereomeric ratios (dr) as high as 32:1. nih.gov

The choice between chelation and non-chelation pathways can be influenced by the nature of the protecting group on the α-heteroatom. nih.gov Small protecting groups like methyl or benzyl (B1604629) favor the formation of a chelate, whereas bulky protecting groups such as trialkylsilyl groups disfavor chelation, leading to the Felkin-Ahn product. nih.gov Research has demonstrated that even with bulky silyl (B83357) protecting groups, chelation control can be promoted in additions to α-silyloxy aldehydes by using additives like alkylzinc halides, achieving high diastereoselectivity (dr of 10:1 to >20:1) for the chelation-controlled products. nih.gov

An example of substrate-controlled diastereoselectivity is the addition of Grignard reagents to chiral ketones. While additions of Isopropylmagnesium chloride to some flexible cyclic ketones can be non-selective, reactions with more rigid or sterically hindered systems can show high diastereoselectivity. For example, the addition of i-Pr-MgCl to certain eight-membered ring ketones, which are generally unreactive to many nucleophiles, can proceed, highlighting the unique reactivity of this Grignard reagent. nih.gov

Table 1: Factors Influencing Diastereoselectivity in Grignard Additions

| Controlling Model | Key Requirement | Predicted Product | Example Condition |

|---|---|---|---|

| Felkin-Ahn | Non-chelating α-substituent or bulky protecting group | Syn-diastereomer | α-Trialkylsilyloxy ketone |

| Cram-Chelation | Chelating α-substituent (e.g., -OR, -NR₂) and a chelating metal (Mg²⁺) | Anti-diastereomer | α-Alkoxy ketone with MgBr₂ |

Enantioselective Synthesis with Chiral Ligands

When the substrate is not chiral, stereocontrol can be achieved by employing a chiral auxiliary or, more commonly, a chiral ligand that coordinates to the magnesium center of the Grignard reagent. This approach induces enantioselectivity by creating a chiral environment around the reactive species, leading to the preferential formation of one enantiomer over the other.

A variety of chiral ligands have been developed for the asymmetric addition of Grignard reagents to prochiral carbonyl compounds. acs.orgic.ac.uk Chiral amines and diamines are a prominent class of ligands. ic.ac.uk For instance, diamines derived from (S)-proline have been shown to be effective in the asymmetric addition of dialkylmagnesium reagents to aldehydes, yielding products with high enantiomeric excess (ee). ic.ac.uk

More recently, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been designed. These ligands have proven highly effective for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, producing chiral tertiary alcohols with up to 95% ee. nih.govrsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a given substrate and Grignard reagent. nih.gov

Copper-catalyzed systems with chiral diphosphine ligands have also emerged as a general and highly effective method for the asymmetric addition of Grignard reagents to various acceptors. For example, the addition of Grignard reagents to N-heterocyclic acceptors like quinolones and pyridones, catalyzed by a Cu(I) complex with a chiral diphosphine ligand such as (R,R)-Ph-BPE, proceeds with excellent yields and enantioselectivities (94% to >99% ee). nih.gov

Table 2: Examples of Chiral Ligands for Enantioselective Grignard Additions

| Ligand Class | Specific Ligand Example | Substrate Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Diamine (Proline-derived) | (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | Aldehydes | High |

| Biaryl Diamine (DACH-derived) | (R,R)-L12 | Ketones | Up to 94% |

| Diphosphine (with Cu catalyst) | (R,R)-Ph-BPE | N-Heterocyclic Acceptors | 94% to >99% |

Mechanistic Insights into Stereocontrol

The mechanism of stereocontrol in reactions with Isopropylmagnesium chloride hinges on the formation of well-defined transition states where the facial bias of the attack is maximized.

In diastereoselective reactions, the key mechanistic feature is the competition between an open-chain transition state (Felkin-Ahn model) and a cyclic, chelated transition state (Cram-chelate model). uvic.cawordpress.com The magnesium ion is a competent chelating metal. libretexts.orguvic.ca When a substrate contains a Lewis basic group like an α-alkoxy group, the Grignard reagent can form a complex that rigidifies the structure. uvic.ca This chelation forces the nucleophilic isopropyl group to attack from the less hindered face of this rigid structure, leading to high diastereoselectivity. The stability of this chelated ring is the driving force for the observed stereochemical outcome, overriding the predictions of the non-chelation Felkin-Ahn model. nih.gov

In enantioselective reactions mediated by chiral ligands, the ligand first reacts with the Grignard reagent to form a chiral magnesium complex. nih.gov For example, diamine ligands can be deprotonated by a Grignard reagent like EtMgBr to form a well-defined mononuclear ligand-Mg complex. nih.gov This chiral complex then coordinates to the carbonyl substrate. The steric and electronic properties of the chiral ligand create a highly asymmetric environment, blocking one face of the carbonyl group from attack by the isopropyl nucleophile. The nucleophilic transfer then occurs preferentially from the more accessible face, leading to the observed enantioselectivity. The efficiency of these ligands relies on their ability to form a rigid and well-organized transition state assembly involving the ligand, the magnesium atom, the substrate, and the nucleophilic group.

The addition of lithium chloride (LiCl) to Isopropylmagnesium chloride, forming what is known as a "Turbo Grignard" reagent (i-PrMgCl·LiCl), can enhance reactivity. wikipedia.orgsigmaaldrich.com Mechanistically, the presence of LiCl is thought to break up oligomeric Grignard aggregates and form more reactive, monomeric magnesate species. wikipedia.org While primarily known for increasing reaction rates and improving functional group tolerance, these changes in aggregation and reactivity can also influence the stereochemical outcome of the reactions.

Computational Chemistry and Theoretical Studies

Electronic Properties and Reactivity Indices

Computational analyses, particularly those employing Density Functional Theory (DFT), have been crucial in elucidating the electronic structure of isopropylmagnesium chloride. Studies have shown that the magnesium-carbon bond is highly polarized, leading to a significant negative charge on the α-carbon of the isopropyl group. This charge distribution is a key determinant of the Grignard reagent's nucleophilicity. mdpi.com

DFT calculations have been used to determine various reactivity indices. For instance, charge analysis of related organomagnesium compounds, such as (naphthyl)MgX, has been performed using the B3PW91-D3BJ functional with the def2TZVP basis set to understand charge distribution. mdpi.com These computational models help predict the reactivity of the Grignard reagent. For example, in the context of "turbo" Grignard reagents like i-PrMgCl•LiCl, computational studies at the B3LYP level of theory have shown that the addition of LiCl increases the Mg-Cl bond length and decreases the bond order, which is hypothesized to facilitate the exchange reaction. gmu.edu

Table 1: Calculated Bond Lengths and Orders for i-PrMgCl and i-PrMgCl•LiCl

| Compound | Bond | Bond Length (Å) | Bond Order |

| i-PrMgCl | Mg-Cl | --- | --- |

| i-PrMgCl | Mg-C | --- | --- |

| i-PrMgCl•LiCl | Mg-Cl | Increased | Decreased |

| i-PrMgCl•LiCl | Mg-C | Little to no variation | --- |

Data derived from computational studies at the B3LYP level of theory. gmu.edu The exact numerical values for bond lengths and orders were not provided in the source.

Mechanistic Pathway Calculations (e.g., DFT, Ab Initio, Meisenheimer/Swain Mechanisms)

The mechanisms of reactions involving Grignard reagents are complex and have been a subject of extensive theoretical investigation.

DFT and Ab Initio Calculations:

Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the reaction pathways of Grignard reagents. nih.govresearchgate.netacs.orgresearchgate.netacs.org For instance, B3LYP DFT calculations have been used to study the stereoselective addition of Grignard reagents to carbonyl compounds. nih.govresearchgate.net These studies have revealed reaction paths involving the coordination of the carbonyl compound to the magnesium atom in a dimeric Grignard reagent. nih.govresearchgate.net The transition state for the addition step involves an interaction between a vicinal-magnesium bonded alkyl group and the carbonyl carbon, leading to C-C bond formation. nih.govresearchgate.net

The nature of the alkyl group influences the reaction mechanism. For bulky alkyl groups, the C-C bond formation can be sterically hindered, leading to a preference for a single electron transfer (SET) mechanism over a concerted polar mechanism. nih.govresearchgate.netorganic-chemistry.org Ab initio studies have also provided evidence for the radical nature of Grignard reagent formation. researchgate.net

Meisenheimer/Swain Mechanisms:

While the term "Meisenheimer complex" typically refers to an adduct formed in nucleophilic aromatic substitution, the underlying principles of nucleophilic attack and charge stabilization are relevant to understanding Grignard reactions. wikipedia.orgmasterorganicchemistry.comlumenlearning.com In the context of Grignard reagents, the formation of intermediate complexes with substrates is a key mechanistic step.

The Swain-Schaad equation, part of the broader framework of linear free-energy relationships, can be used to analyze kinetic isotope effects and provide mechanistic insights. While not explicitly detailed for isopropylmagnesium chloride in the provided context, such analyses are a standard tool in mechanistic chemistry.

Solvation Effects and Aggregation Modeling

The behavior of Grignard reagents in solution is significantly influenced by solvation and aggregation.

Solvation Effects:

The solvent plays a critical role in stabilizing the Grignard reagent and influencing its reactivity. mdpi.comrsc.org In ethereal solvents like tetrahydrofuran (B95107) (THF), solvent molecules coordinate to the magnesium atom, affecting the Schlenk equilibrium and the reactivity of the organometallic species. The extended Grunwald-Winstein equation has been applied to study the solvolysis of related compounds, quantifying the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power. mdpi.com For example, the solvolysis of isopropyl chlorothioformate shows a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and 0.72 towards changes in solvent ionizing power (m), indicating a modest rear-side nucleophilic solvation of the developing carbocation. mdpi.com

Aggregation Modeling: